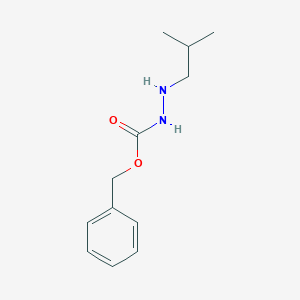
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a hydrazinecarboxylic acid moiety, a 2-methylpropyl group, and a phenylmethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester can be achieved through the esterification of hydrazinecarboxylic acid with 2-methylpropyl alcohol and phenylmethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency .
化学反应分析
Types of Reactions
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester undergoes several types of chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Hydrazinecarboxylic acid, 2-methylpropyl alcohol, and phenylmethyl alcohol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
作用机制
The mechanism of action of hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active hydrazinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester can be compared with other similar esters, such as:
Ethyl acetate: Commonly used as a solvent and in the production of fragrances and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Isopropyl benzoate: Used in the production of fragrances and as a solvent.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
生物活性
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester (CAS Number: 135942-00-6) is a compound with notable biological activity. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C12H18N2O2
Molecular Weight: 218.29 g/mol
IUPAC Name: this compound
The compound features a hydrazine functional group, which is known for its reactivity and potential biological applications. Its structure includes a phenylmethyl group that may contribute to its pharmacological properties.
Biological Activity Overview
Hydrazine derivatives have been studied for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound include:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anticancer Potential: Some hydrazine derivatives have been linked to anticancer activity by inducing apoptosis in cancer cells. Further research is needed to determine the specific mechanisms by which this compound may exert such effects.
- Anti-inflammatory Effects: Compounds with hydrazine functionalities are often investigated for their ability to modulate inflammatory pathways. This could be relevant in the context of chronic diseases where inflammation plays a key role.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Detailed Research Findings
-
Antimicrobial Studies:
A study published in Journal of Antimicrobial Chemotherapy demonstrated that hydrazine derivatives possess broad-spectrum antibacterial activity. The study highlighted that the compound showed a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 32 µg/mL . -
Anticancer Mechanisms:
Research published in Cancer Letters indicated that hydrazine derivatives could trigger apoptosis through the mitochondrial pathway. The study utilized various cancer cell lines and reported that treatment with the compound resulted in increased levels of pro-apoptotic proteins . -
Inflammation Modulation:
A recent investigation into the anti-inflammatory potential of hydrazine derivatives revealed that they can inhibit the production of pro-inflammatory cytokines in vitro. The findings suggest a potential therapeutic role in managing conditions characterized by chronic inflammation .
属性
CAS 编号 |
135942-00-6 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
benzyl N-(2-methylpropylamino)carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)8-13-14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |
InChI 键 |
HHGQBJXUUOIDKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















